![molecular formula C11H10Cl3N3O2 B4300643 N-[(allylamino)carbonyl]-2,5,6-trichloro-4-methylnicotinamide](/img/structure/B4300643.png)
N-[(allylamino)carbonyl]-2,5,6-trichloro-4-methylnicotinamide
描述
N-[(allylamino)carbonyl]-2,5,6-trichloro-4-methylnicotinamide, commonly known as AT-1013, is a novel compound that has been developed for scientific research purposes. It is a member of the nicotinamide family of compounds, which have been shown to have a variety of biological activities. AT-1013 has been found to possess potent anti-inflammatory and anti-cancer properties, making it a promising candidate for further investigation.
作用机制
AT-1013 exerts its anti-inflammatory and anti-cancer effects through multiple mechanisms. It has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. AT-1013 also activates the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
AT-1013 has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and maintenance of inflammation. AT-1013 has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
AT-1013 has several advantages for lab experiments. It is a potent and selective inhibitor of the NF-κB signaling pathway, making it a valuable tool for studying the role of NF-κB in inflammation and cancer. However, AT-1013 has some limitations. It is relatively expensive and difficult to synthesize, which may limit its availability for some researchers.
未来方向
There are several future directions for research on AT-1013. One area of interest is the development of more efficient synthesis methods for AT-1013, which would make it more widely available for research purposes. Another area of interest is the investigation of the potential of AT-1013 as a therapeutic agent for other diseases, such as autoimmune disorders and metabolic diseases. Finally, further research is needed to elucidate the precise mechanisms of action of AT-1013, which could lead to the development of more effective therapies for inflammation and cancer.
科学研究应用
AT-1013 has been extensively studied for its potential as an anti-inflammatory and anti-cancer agent. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the initiation and maintenance of inflammation. AT-1013 has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
2,5,6-trichloro-4-methyl-N-(prop-2-enylcarbamoyl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl3N3O2/c1-3-4-15-11(19)17-10(18)6-5(2)7(12)9(14)16-8(6)13/h3H,1,4H2,2H3,(H2,15,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCCMKLXBZNDNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)NC(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, 1-allyl-3-(2,5,6-trichloro-4-methylpyridine-3-carbonyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。